Dimethyl piperidine-2,6-dicarboxylate
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Overview
Description
Dimethyl piperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl piperidine-2,6-dicarboxylate can be synthesized through the hydrogenation of functionalized pyridines. One common method involves the use of a rhodium oxide catalyst under mild conditions . The reaction typically requires a pyridine substrate, a catalyst, and a hydrogen source. The hydrogenation process converts the pyridine ring into a piperidine ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Dimethyl piperidine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Dimethyl piperidine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl piperidine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 1,5-Dimethyl-2-pyrrolecarbonitrile
Uniqueness
Dimethyl piperidine-2,6-dicarboxylate is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct reactivity and binding characteristics, making it valuable in various applications.
Biological Activity
Dimethyl piperidine-2,6-dicarboxylate (DMPDC) is a chemical compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMPDC is characterized by its piperidine ring with two carboxylate groups at the 2 and 6 positions and two methyl ester functionalities. Its molecular formula is C9H14N2O4, and its molecular weight is approximately 214.23 g/mol. The unique structural features of DMPDC contribute to its reactivity and biological properties.
DMPDC exhibits several mechanisms of action which include:
- Neurotransmitter Modulation : Research indicates that DMPDC may influence neurotransmitter systems, particularly glutamate and GABA receptors, suggesting potential neuroprotective effects and applications in treating neurological disorders .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be pivotal in developing therapeutic agents targeting various diseases.
- Anti-inflammatory Activity : DMPDC has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory conditions.
Neuroprotective Effects
Studies have indicated that DMPDC may possess neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its interaction with neurotransmitter systems could help maintain neuronal health and function.
Antimicrobial Properties
DMPDC has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Case Studies
- Neuroprotection : A study examined the effects of DMPDC on neuronal cell lines exposed to oxidative stress. Results showed that DMPDC significantly reduced cell death and oxidative damage, suggesting its role as a neuroprotective agent.
- Antimicrobial Activity : In a comparative study against standard antibiotics, DMPDC exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional treatments .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between DMPDC and related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Two methyl esters; piperidine structure | Exhibits neuroprotective and antimicrobial activities |
Piperidine-2,6-dicarboxylic acid | Non-methylated form | More polar; lacks ester functionalities |
N-Methylpiperazine-2,6-dicarboxylate | Different ring structure | Distinct biological activity |
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl piperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
DTBPRDQEECCDNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(N1)C(=O)OC |
Origin of Product |
United States |
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